![molecular formula C24H32O8 B13902616 [13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B13902616.png)
[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phorbol 12,13-diacetate is a phorbol ester known for its role in biological research, particularly in the study of protein kinase C (PKC) activation. This compound is derived from phorbol, a diterpene that is found in the seeds of the purging croton (Croton tiglium) and other plants in the Euphorbiaceae family . Phorbol esters, including Phorbol 12,13-diacetate, are known for their ability to mimic diacylglycerol, a natural activator of PKC, making them valuable tools in biochemical and pharmacological research .
準備方法
Synthetic Routes and Reaction Conditions: Phorbol 12,13-diacetate can be synthesized through the acetylation of phorbol. The process typically involves the reaction of phorbol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of phorbol esters, including Phorbol 12,13-diacetate, often involves the extraction of phorbol from natural sources such as Croton tiglium seeds, followed by chemical modification to produce the desired ester. The extraction process may involve solvent extraction, followed by purification steps such as chromatography to isolate pure phorbol .
化学反応の分析
Types of Reactions: Phorbol 12,13-diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of phorbol esters.
Reduction: Reduction reactions can modify the ester groups, potentially leading to the formation of phorbol derivatives with different biological activities.
Substitution: Substitution reactions can occur at the ester groups, leading to the formation of different phorbol esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acetic anhydride and other acylating agents are commonly used for esterification reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of phorbol esters, each with unique biological properties .
科学的研究の応用
Phorbol 12,13-diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of esterification and other organic reactions.
Industry: Phorbol esters are used in the development of new pharmaceuticals and as tools in drug discovery.
作用機序
Phorbol 12,13-diacetate exerts its effects primarily by activating protein kinase C (PKC). It binds to the regulatory domain of PKC in a manner similar to diacylglycerol, leading to the activation of the kinase. This activation triggers a cascade of downstream signaling events, including the activation of nuclear factor-kappa B (NF-κB) and other transcription factors . The activation of these pathways can lead to various cellular responses, including changes in gene expression, cell proliferation, and apoptosis .
類似化合物との比較
Phorbol 12,13-diacetate is similar to other phorbol esters such as:
Phorbol 12-myristate 13-acetate (PMA):
Phorbol 12,13-dibutyrate (PDBu): Another phorbol ester that activates PKC and is used in studies of cellular signaling.
Uniqueness: Phorbol 12,13-diacetate is unique in its specific activation profile and its ability to induce distinct biological responses compared to other phorbol esters. Its enhanced hydrophilicity also makes it a valuable tool in certain experimental settings .
特性
IUPAC Name |
[13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)28)9-15(10-25)8-16-18-21(5,6)24(18,32-14(4)27)20(31-13(3)26)12(2)23(16,17)30/h7-8,12,16-18,20,25,29-30H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHXSAMFEJVCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
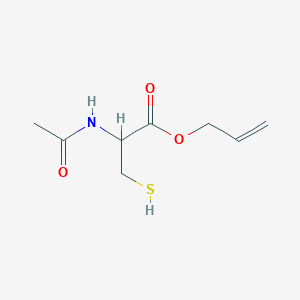
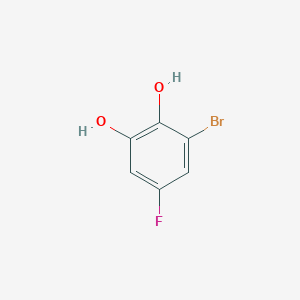
![2-[2-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13902556.png)
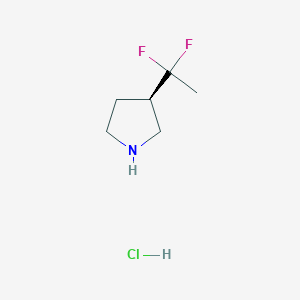
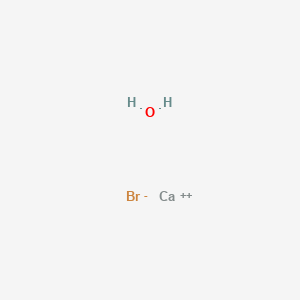
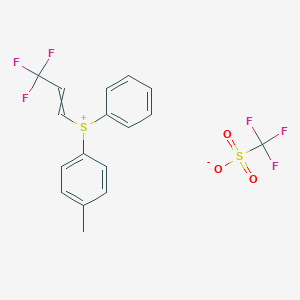
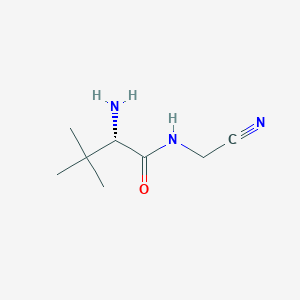
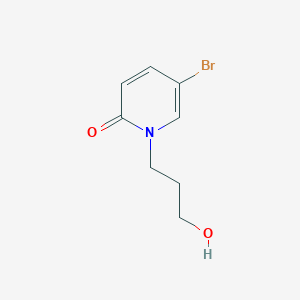


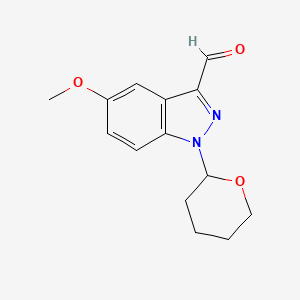
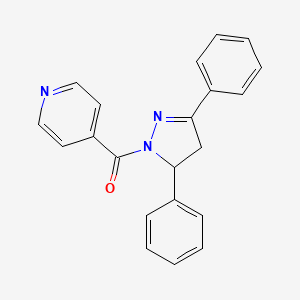
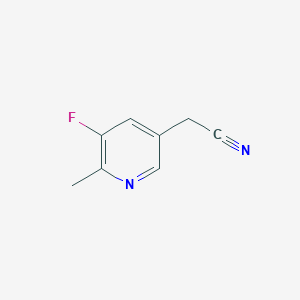
![N-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13902624.png)
